
(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone is a synthetic compound that has been extensively studied due to its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of applications. In
科学的研究の応用
Antimalarial and Anticancer Properties
Compounds based on chloroquine (CQ) scaffolds, including derivatives similar to “(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone”, have been extensively studied for their antimalarial effects. These compounds have shown potential in repurposing for various infectious and noninfectious diseases due to their biochemical properties. Particularly, their application in cancer therapy has been highlighted, suggesting that modifying these compounds could enhance their efficacy as part of anticancer combination chemotherapy (Njaria et al., 2015).
Enzymatic Degradation of Organic Pollutants
Research on the enzymatic degradation of organic pollutants highlights the potential of using redox mediators in conjunction with enzymes to enhance the efficiency of breaking down recalcitrant compounds. This approach could be relevant for derivatives of “(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone” in environmental remediation technologies (Husain & Husain, 2007).
Mechanisms of Action in Disease Modulation
The biochemical interactions and mechanisms of action of chloroquine and its derivatives have been studied in the context of autoimmune disorders. These compounds exhibit immunosuppressive activities, which may account for their ability to modulate diseases by reducing T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression. This indicates a broader therapeutic application, including for autoimmune conditions (Taherian et al., 2013).
Pharmaceutical Development Challenges
Despite the promising therapeutic potentials of compounds like “(4-((3-Chlorophenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone”, there are significant challenges in pharmaceutical development, particularly related to bioavailability and physicochemical stability. Addressing these challenges requires innovative formulation strategies to enhance their clinical utility and effectiveness in disease treatment (Goyal et al., 2017).
特性
IUPAC Name |
[4-(3-chloroanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-15-8-9-19-18(12-15)20(24-17-7-5-6-16(23)13-17)14-21(25-19)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKREEHZVRJVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

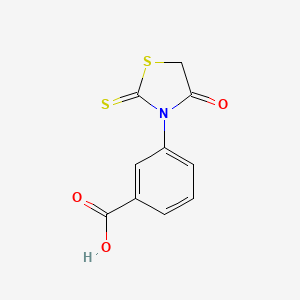

![Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate](/img/structure/B2926297.png)

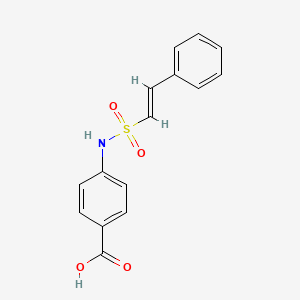
![8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2926303.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2926304.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2926309.png)
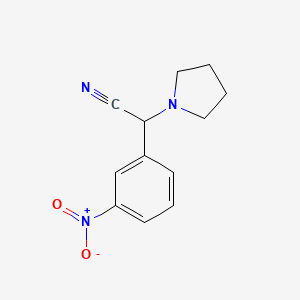
![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2926314.png)
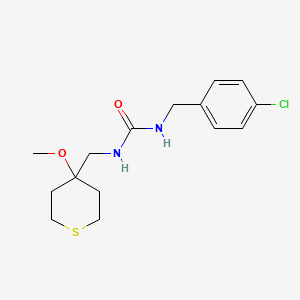
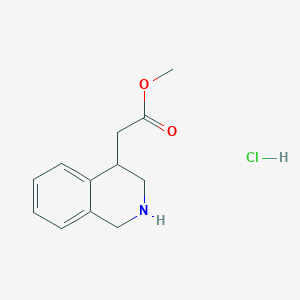
![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B2926317.png)